

In-Depth Technical Guide: 3-((2-chloropyridin-4-yl)oxy)aniline

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Compound of Interest

Compound Name: 3-((2-chloropyridin-4-yl)oxy)aniline

Cat. No.: B8567432

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Abstract

This technical guide provides a comprehensive analysis of the chemical compound 3-((2-chloropyridin-4-yl)oxy)aniline. Due to the limited availability of data for this specific molecule in public databases, this guide establishes its putative International Union of Pure and Applied Chemistry (IUPAC) name and offers a detailed examination of closely related analogs. This approach provides valuable insights into its potential chemical properties, synthetic routes, and biological significance. The guide includes a comparative analysis of related compounds, a hypothetical experimental protocol for its synthesis, and a logical relationship diagram to contextualize its structural attributes.

IUPAC Name and Synonyms

Based on the principles of IUPAC nomenclature, the most appropriate name for the requested compound is 3-((2-chloropyridin-4-yl)oxy)aniline.

- Parent Compound: Aniline (or benzenamine) is the parent structure.
- Substituent: The (2-chloropyridin-4-yl)oxy group is treated as a substituent on the aniline ring.
- Locant: The substituent is attached to the 3rd position (meta-position) of the aniline ring.

Synonyms:

- 3-(2-chloropyridin-4-yloxy)benzenamine
- m-((2-chloropyridin-4-yl)oxy)aniline

A definitive CAS number for 3-((2-chloropyridin-4-yl)oxy)aniline could not be retrieved from public chemical databases, suggesting it may be a novel or sparsely documented compound.

Comparative Data of Structurally Similar Compounds

To infer the potential properties of 3-((2-chloropyridin-4-yl)oxy)aniline, quantitative data for structurally related compounds are summarized below. These analogs share key structural features, such as the phenoxy-pyridine or substituted aniline moieties, which can influence physicochemical and biological properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|--------------|---|--------------------------|
| 4-((3-Chloropyridazin-4-yl)oxy)aniline | 1415050-22-4 | C ₁₀ H ₈ ClN ₃ O | 221.64 |
| 3-Chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline | 105355-37-1 | C ₁₀ H ₇ Cl ₂ N ₃ O | 272.09 |
| 2-(4-Chlorophenoxy)aniline | 2770-11-8 | C ₁₂ H ₁₀ ClNO | 219.67 |
| 4-Chloro-3-(pyridin-2-yl)aniline | 879088-41-2 | C ₁₁ H ₉ ClN ₂ | 204.66 |

Experimental Protocols: A Plausible Synthetic Route

While a specific, validated experimental protocol for the synthesis of 3-((2-chloropyridin-4-yl)oxy)aniline is not available in the cited literature, a plausible synthetic route can be proposed

based on established methods for diaryl ether synthesis, such as the Ullmann condensation or nucleophilic aromatic substitution.

Hypothetical Synthesis via Ullmann-Type Condensation

This method involves the copper-catalyzed reaction between an aryl halide and a phenol.

Reaction Scheme:

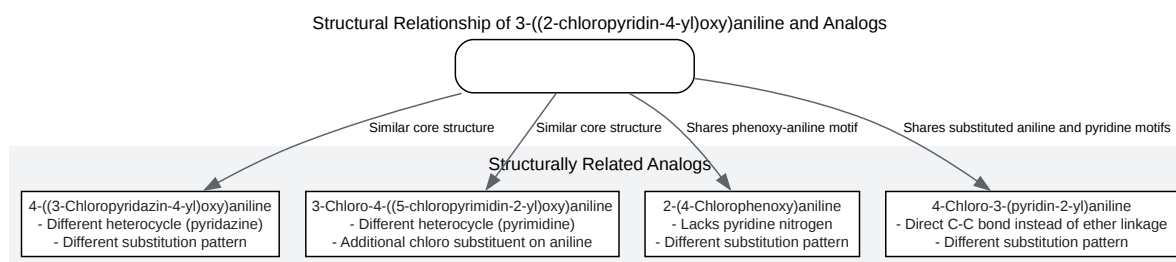
Detailed Methodology:

- **Reactant Preparation:** In a clean, dry reaction vessel, dissolve 3-aminophenol (1.0 equivalent) and a suitable copper catalyst (e.g., copper(I) iodide, 0.1 equivalents) in a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Addition of Base:** Add a strong base, such as potassium carbonate or cesium carbonate (2.0 equivalents), to the mixture to deprotonate the phenolic hydroxyl group.
- **Addition of Aryl Halide:** To the resulting mixture, add 2,4-dichloropyridine (1.1 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 120-160 °C and maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up and Purification:** Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-((2-chloropyridin-4-yl)oxy)aniline.

Mandatory Visualizations

Logical Relationship Diagram

The following diagram illustrates the structural relationship between the target compound, 3-((2-chloropyridin-4-yl)oxy)aniline, and its closely related analogs for which data has been presented. This visualization helps in understanding the structural context and potential for property inference.



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Caption: Logical relationship of the target compound and its analogs.

This in-depth technical guide provides a foundational understanding of 3-((2-chloropyridin-4-yl)oxy)aniline by establishing its formal nomenclature and leveraging data from related compounds to infer its characteristics. The proposed synthetic protocol offers a practical starting point for its laboratory preparation. This information is intended to support further research and development activities involving this and similar chemical entities.

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